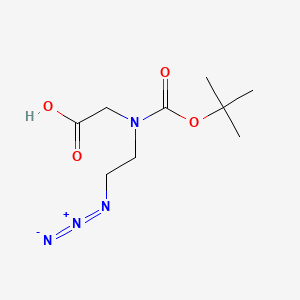![molecular formula C9H9ClN2 B13549133 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Esterification: 3-picolinic acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Cyclization: The final step involves cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydrogencarbonate and peracetic acid.
Oxidation: Potassium permanganate is used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction can yield alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique structure.
Materials Science: The compound is used in the development of new materials with specific properties.
Biological Research: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(chloromethyl)pyridine: A simpler analog with similar reactivity but lacking the fused pyrrole ring.
Thieno[2,3-b]pyridines: Compounds with a similar fused ring structure but containing sulfur instead of nitrogen.
Uniqueness
3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyrrole and pyridine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,5H2,1H3 |
Clave InChI |
OYXBZWOOPAJIST-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1N=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


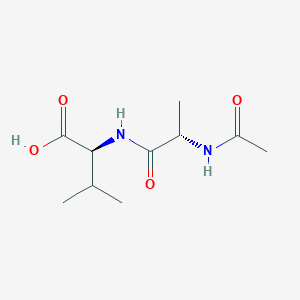
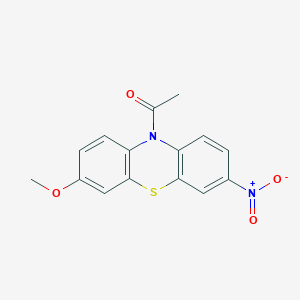
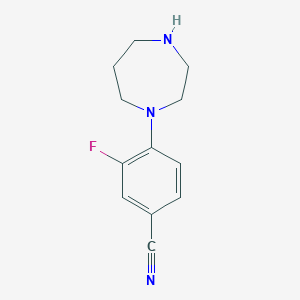
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
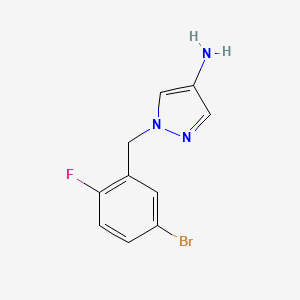
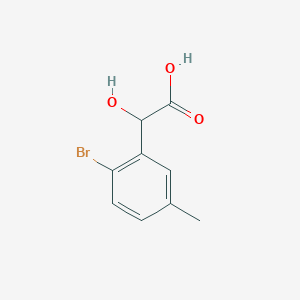
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
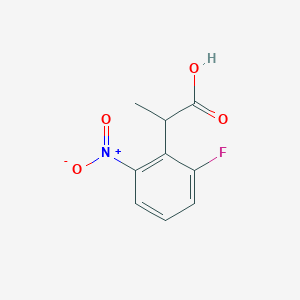
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)
![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
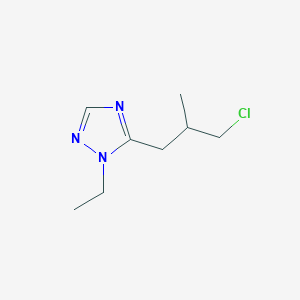
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
